molecular formula C12H7ClN2O4 B2457449 2-(8-Chloro-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid CAS No. 2470436-24-7

2-(8-Chloro-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid

Cat. No.: B2457449
CAS No.: 2470436-24-7
M. Wt: 278.65
InChI Key: ATTZTMWVHHGOBA-UHFFFAOYSA-N
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Description

2-(8-Chloro-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid is a complex organic compound that belongs to the class of chromeno-pyrazole derivatives. This compound is characterized by its unique structure, which includes a chromeno ring fused with a pyrazole ring, and an acetic acid moiety. The presence of a chlorine atom at the 8th position of the chromeno ring adds to its distinct chemical properties. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Chloro-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno Ring: The chromeno ring can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and malonic acid in the presence of a catalyst.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction between the chromeno derivative and hydrazine or its derivatives.

    Chlorination: The chlorine atom is introduced at the 8th position of the chromeno ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Acetic Acid Moiety Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(8-Chloro-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized chromeno-pyrazole derivatives.

    Reduction: Reduced chromeno-pyrazole alcohols.

    Substitution: Azido or cyano derivatives of chromeno-pyrazole.

Scientific Research Applications

2-(8-Chloro-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(8-Chloro-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(8-Methyl-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid
  • 2-(8-Bromo-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid
  • 2-(8-Fluoro-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid

Uniqueness

2-(8-Chloro-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid is unique due to the presence of the chlorine atom at the 8th position, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(8-chloro-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O4/c13-6-1-2-9-7(3-6)11-8(12(18)19-9)4-14-15(11)5-10(16)17/h1-4H,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTZTMWVHHGOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(C=NN3CC(=O)O)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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